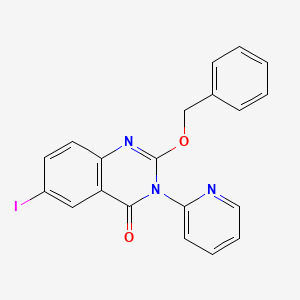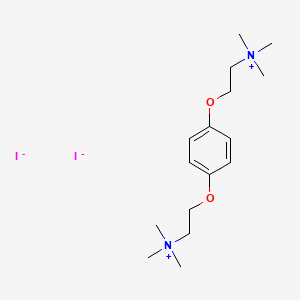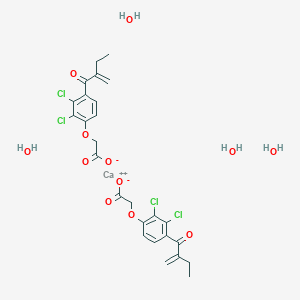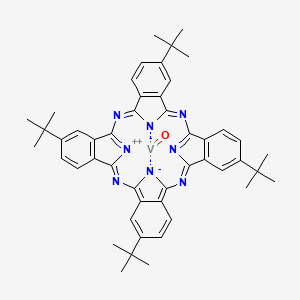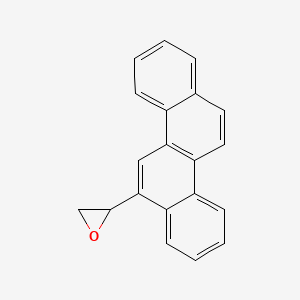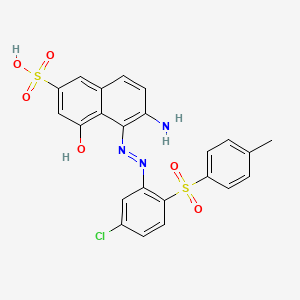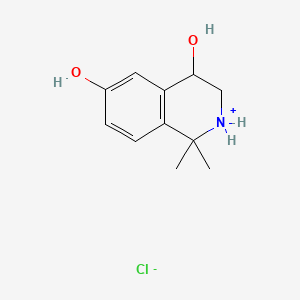
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride is a chemical compound with a complex structure It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride typically involves multiple steps. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of industrial-grade catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are typically oxidized derivatives of the isoquinoline ring.
Reduction: The major products are reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: The major products are substituted isoquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene: Similar in structure but differs in the substitution pattern on the naphthalene ring.
1,1-Dimethyltetralin: Another similar compound with a different substitution pattern.
Uniqueness
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
72511-89-8 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2)9-4-3-7(13)5-8(9)10(14)6-12-11;/h3-5,10,12-14H,6H2,1-2H3;1H |
InChI Key |
QXSZOMMIBBHJDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)O)C(C[NH2+]1)O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




